3-Cyano-5-(3-fluorophenyl)benzoic acid

Description

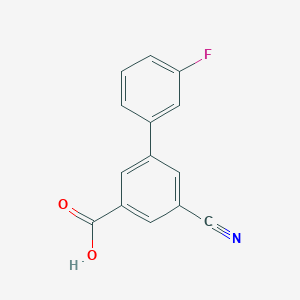

3-Cyano-5-(3-fluorophenyl)benzoic acid (CAS: Not explicitly provided, referenced as intermediate 111(n) in patent documents ) is a fluorinated benzoic acid derivative featuring a cyano group at the 3-position and a 3-fluorophenyl substituent at the 5-position of the benzene ring. Its molecular structure (Figure 1) combines the carboxylic acid functionality with electron-withdrawing groups (cyano and fluorine), which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C14H8FNO2 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

3-cyano-5-(3-fluorophenyl)benzoic acid |

InChI |

InChI=1S/C14H8FNO2/c15-13-3-1-2-10(7-13)11-4-9(8-16)5-12(6-11)14(17)18/h1-7H,(H,17,18) |

InChI Key |

RBFBLNGQMBDBEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C#N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties

- Synthesis: The compound is synthesized via condensation reactions.

- Structural Characterization : NMR analysis (400 MHz, DMSO) reveals aromatic protons at δ 8.40 (s, 1H) and δ 8.24 (s, 2H), along with a broad singlet at δ 13.67 (br s, 1H) corresponding to the carboxylic acid proton . LC-MS data confirm a molecular ion peak at m/z 248.0 [M+Na]⁺, suggesting a molecular weight of ~225 g/mol .

The compound is compared to structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Note: Exact molecular formula inferred from synthesis data and structural analogs.

Key Findings from Comparative Analysis:

Substituent Position and Bioactivity: The position of fluorine significantly impacts biological activity. For example, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid exhibits potent antimicrobial properties due to the pyrazole core and fluorophenyl group . In contrast, this compound’s cyano group enhances electrophilicity, making it a reactive intermediate in drug synthesis . Substituent electronic effects: Electron-withdrawing groups (e.g., CN, CF₃O) increase acidity (lower pKa) and improve solubility in polar solvents, as seen in 3-Cyano-5-(trifluoromethoxy)benzoic acid .

Applications in Biosensing: Studies on ortho-, meta-, and para-substituted benzoic acids (e.g., pHBA, pABA) reveal that substituent position (para > ortho > meta) governs biosensor recognition efficiency . This suggests that this compound’s meta-substitution may reduce its affinity for biosensor proteins compared to para-substituted analogs.

Safety Profiles: 3-Cyano-5-(methoxycarbonyl)benzoic acid (CAS: 126739-90-0) carries GHS warnings (H302: Harmful if swallowed) , while 5-(3-cyanophenyl)-2-fluorobenzoic acid (CAS: 1183926-58-0) has similar hazards . These highlight the need for careful handling of cyano-substituted benzoic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.